molecular formula C28H25F2N3OS B1678721 Diacylglycerol kinase inhibitor II CAS No. 120166-69-0

Diacylglycerol kinase inhibitor II

Cat. No. B1678721
M. Wt: 489.6 g/mol
InChI Key: ZCNBZFRECRPCKU-UHFFFAOYSA-N
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Description

Diacylglycerol Kinase Inhibitor II, also known under CAS 120166-69-0, controls the biological activity of Diacylglycerol Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . It has an empirical formula of C28H25F2N3OS and a molecular weight of 489.58 .


Molecular Structure Analysis

The molecular structure of Diacylglycerol kinase inhibitor II is represented by the empirical formula C28H25F2N3OS . It contains elements such as Carbon ©, Hydrogen (H), Fluorine (F), Nitrogen (N), Oxygen (O), and Sulfur (S).


Chemical Reactions Analysis

Diacylglycerol kinase inhibitor II has been used in various studies to determine tumor-induced inhibition with genetically modified cytotoxic T cells expressing chimeric antigen receptors (CAR) . It has also been used to induce pAkt and PKR-like extracellular signal-regulated kinase (pErk) signals in T-cell acute lymphoblastic leukemia (T-ALL) cells .


Physical And Chemical Properties Analysis

Diacylglycerol kinase inhibitor II is a solid substance . It is soluble in DMSO at a concentration of 12.5 mg/mL . The storage temperature is between 10-30°C .

Future Directions

Research indicates that Diacylglycerol kinase α inhibition could provide an important mechanism to revert exhausted T lymphocyte phenotypes and thus favor proper anti-tumor T cell responses . The cooperative effect observed after PD-1/PD-L1 and DGK α blockade offers a promising strategy to improve the efficacy of immunotherapy in the treatment of cancer .

properties

IUPAC Name

3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F2N3OS/c29-22-9-5-19(6-10-22)26(20-7-11-23(30)12-8-20)21-13-15-32(16-14-21)17-18-33-27(34)24-3-1-2-4-25(24)31-28(33)35/h1-12H,13-18H2,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNBZFRECRPCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152707
Record name Diacylglycerol Kinase Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacylglycerol kinase inhibitor II

CAS RN

120166-69-0
Record name R 59949
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120166690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacylglycerol Kinase Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diacylglycerol Kinase Inhibitor II
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
Y Jiang, F Sakane, H Kanoh, JP Walsh - Biochemical pharmacology, 2000 - Elsevier
… The DGK inhibitors R59022 and R59949 (Diacylglycerol Kinase Inhibitor I and Diacylglycerol Kinase Inhibitor II) were from Calbiochem. …
Number of citations: 134 www.sciencedirect.com
JJ Ferrero, M Torres, J Sánchez-Prieto - Neuroscience letters, 2011 - Elsevier
… Here we found that inhibitors of diacylglycerol metabolism (diacylglycerol kinase inhibitor II and diacylglycerol lipase inhibitor RHC80267) remarkably reduce the time of mGlu7 receptor …
Number of citations: 8 www.sciencedirect.com
AV Timoshenko, IV Gorudko, SN Cherenkevich… - FEBS letters, 1999 - Elsevier
… At the same time, a specific inhibitory action on the formation of HSR intercellular contacts was displayed by the diacylglycerol kinase inhibitor II, the dual calmodulin antagonist/protein …
Number of citations: 25 www.sciencedirect.com
M Arita, T Wakita, H Shimizu - Journal of general virology, 2009 - microbiologyresearch.org
… For diacylglycerol kinase inhibitors, a more active inhibitor (diacylglycerol kinase inhibitor II) did not show a synthetic inhibitory effect with AG1478 (data not shown). Therefore, we …
Number of citations: 57 www.microbiologyresearch.org
M Galdiero, M D'Isanto, M Vitiello, E Finamore… - Journal of Infection, 2003 - Elsevier
… ) receptor tyrosine kinase activity; dihychloride (H-89), a selective inhibitor of PKA which is useful to discriminate between the effects of PKC and PKA; diacylglycerol kinase inhibitor II (…
Number of citations: 16 www.sciencedirect.com
G Valinciute, C Weigel, MR Veldwijk, CC Oakes… - Radiotherapy and …, 2017 - Elsevier
… Treatment with R59949 (Diacylglycerol kinase inhibitor II, Calbiochem) was carried out at 5.0 µM for 96 h. Results depict at least three biological replicates for each individual fibroblast …
Number of citations: 12 www.sciencedirect.com
F Li, KU Malik - Journal of Pharmacology and Experimental …, 2005 - ASPET
… Diacylglycerol kinase inhibitor II diminished Ang II-induced and diC8-phosphatidic acid (PA)-increased Akt phosphorylation, suggesting that PLD-dependent Akt activation is mediated …
Number of citations: 46 jpet.aspetjournals.org
AV Timoshenko, IV Gorudko, H Kaltner… - Molecular and cellular …, 1999 - Springer
… inhibitor emodin (1 µM), the diacylglycerol kinase inhibitor II (5 µM) and the lipoxygenase … Notably, diacylglycerol kinase inhibitor II, D609, emodin, KT 5720 and MK-866 were without …
Number of citations: 20 link.springer.com
MM Taher, AS Abd‐Elfattah, MM Sholley - IUBMB Life, 1998 - Wiley Online Library
The enzymes phospholipase D and diacylglycerol kinase generate phosphatidic acid which is considered to be a mitogen. Here we report that sphingosine produced a significant …
Number of citations: 3 iubmb.onlinelibrary.wiley.com
J Li, X Lu, L Wei, D Ye, J Lin, X Tang, K Cui, S Yu… - Inflammation …, 2022 - Springer
… The PHD2 activator R59949 (diacylglycerol kinase inhibitor II), altered these pathological changes, and the PHD2 inhibitor dimethyloxalylglycine (DMOG) resulted in the opposite effects…
Number of citations: 8 link.springer.com

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